molecular formula C10H6N2O B2944225 3-formyl-1H-indole-4-carbonitrile CAS No. 53269-35-5

3-formyl-1H-indole-4-carbonitrile

Cat. No.: B2944225
CAS No.: 53269-35-5
M. Wt: 170.171
InChI Key: UEKTZTWPXLKXBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-1H-indole-4-carbonitrile typically involves the formylation of an indole derivative. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the indole ring . The reaction conditions usually involve heating the reactants to a specific temperature to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-1H-indole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Halogens (e.g., bromine, chlorine), sulfonyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-formyl-1H-indole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. For example, it can inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formyl-1H-indole-4-carbonitrile is unique due to the specific positioning of the formyl and carbonitrile groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with biological targets and can lead to distinct pharmacological properties compared to its isomers .

Properties

IUPAC Name

3-formyl-1H-indole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-4-7-2-1-3-9-10(7)8(6-13)5-12-9/h1-3,5-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKTZTWPXLKXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2C=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53269-35-5
Record name 3-formyl-1H-indole-4-carbonitrile
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